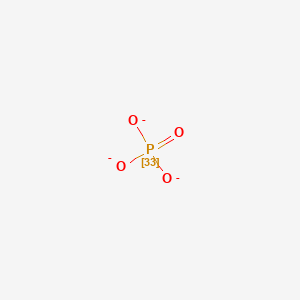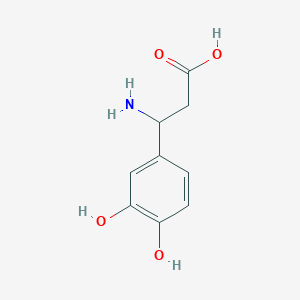
Trioxido(oxo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trioxido(oxo)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a polyatomic anion with the chemical formula O3.
Mécanisme D'action
Trioxido(oxo)- acts as an oxidizing agent by donating an oxygen atom to the target molecule. This leads to the formation of a free radical that can react with other molecules, resulting in the oxidation of the target molecule. In the case of cancer therapy, trioxido(oxo)- can induce apoptosis (programmed cell death) in cancer cells by oxidizing key proteins and enzymes.
Biochemical and Physiological Effects
Trioxido(oxo)- has been shown to have both beneficial and harmful effects on living organisms. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. However, it can also cause oxidative stress and damage to cells if present in high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Trioxido(oxo)- has several advantages for lab experiments, including its high reactivity and selectivity. However, its use is limited by its instability and the potential for it to react with other compounds in the lab environment.
Orientations Futures
There are several future directions for research on trioxido(oxo)-. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential use in cancer therapy, including the development of new drug delivery systems that can target cancer cells specifically. Additionally, further research is needed to fully understand the biochemical and physiological effects of trioxido(oxo)- on living organisms.
Conclusion
In conclusion, trioxido(oxo)- is a chemical compound with significant potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of trioxido(oxo)- and its applications in various fields.
Méthodes De Synthèse
Trioxido(oxo)- can be synthesized by the reaction of ozone with water. The reaction is exothermic and can be carried out at room temperature and atmospheric pressure. The chemical equation for the reaction is:
O3 + H2O → HO3-
Applications De Recherche Scientifique
Trioxido(oxo)- has been extensively studied for its potential applications in various fields. It has been used as an oxidizing agent in organic synthesis, as a disinfectant in water treatment, and as a sterilizing agent in medical equipment. It has also been studied for its potential use in cancer therapy.
Propriétés
| 160600-81-7 | |
Formule moléculaire |
O4P-3 |
Poids moléculaire |
96.969 g/mol |
Nom IUPAC |
trioxido(oxo)-(33P)λ5-phosphane |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-3/i5+2 |
Clé InChI |
NBIIXXVUZAFLBC-RHRFEJLCSA-K |
SMILES isomérique |
[O-][33P](=O)([O-])[O-] |
SMILES |
[O-]P(=O)([O-])[O-] |
SMILES canonique |
[O-]P(=O)([O-])[O-] |
Synonymes |
Phosphate-33P (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)






![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)
![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)



![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)
